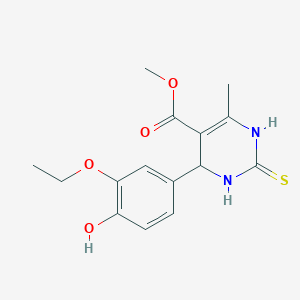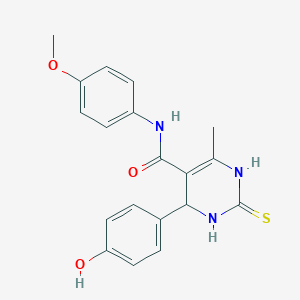![molecular formula C21H20N4O3S B243158 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a pyrazolo[3,4-d]pyrimidine derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs) which are important regulators of the cell cycle. By inhibiting CDKs, this compound can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
The compound 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the levels of certain inflammatory markers in the body which can be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using established methods. This compound has also been found to exhibit potent anti-cancer activity which makes it a promising candidate for further studies. However, the limitations of this compound include its low solubility in water which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to investigate the efficacy of this compound in the treatment of these diseases. Additionally, the potential use of this compound in combination with other anti-cancer drugs should be explored. Finally, the development of more efficient synthesis methods for this compound can facilitate its use in further studies.
Conclusion:
In conclusion, 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. Further studies are needed to investigate the efficacy of this compound and to explore its potential use in combination with other drugs.
Synthesemethoden
The synthesis of 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in several studies. One of the commonly used methods involves the reaction of 4-(4-isopropylphenyl)-6-phenylpyrimidin-2-amine with dimethyl sulfoxide (DMSO) and sulfur trioxide-trimethylamine complex (TMSO3N) in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H20N4O3S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N4O3S/c1-13(2)14-9-11-15(12-10-14)18-22-19-17(20(26)23-18)21(29(3,27)28)24-25(19)16-7-5-4-6-8-16/h4-13,24H,1-3H3 |
InChI-Schlüssel |
RXEVWGPKHZXUJB-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)



![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)

![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)